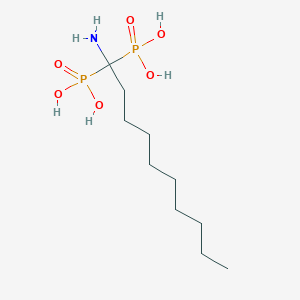

(1-Azanyl-1-Phosphono-Decyl)phosphonic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路および反応条件: 1-アミノデシリデンビスホスホン酸は、デシルアミンと亜リン酸およびホルムアルデヒドの反応を含む多段階プロセスによって合成できます。 反応は通常、酸性条件下で行われ、生成物は結晶化によって精製されます .

工業生産方法: 工業的な設定では、1-アミノデシリデンビスホスホン酸の合成には、反応物が混合され、制御された条件下で加熱される大型反応器が使用されます。 その後、生成物は再結晶やクロマトグラフィーなどの技術を使用して単離および精製されます .

化学反応の分析

反応の種類: 1-アミノデシリデンビスホスホン酸は、ホスホン酸基の存在により、主に置換反応を起こします。 金属イオンとの錯形成反応にも参加できます .

一般的な試薬と条件:

置換反応: これらの反応には、水酸化物イオンやアミンなどの求核剤が関与することがよくあります。

錯形成反応: カルシウムやマグネシウムなどの金属イオンが一般的に使用されます.

主要な生成物:

置換反応: 主要な生成物には、置換されたホスホン酸が含まれます。

錯形成反応: 生成物は金属ホスホネート錯体です.

4. 科学研究への応用

1-アミノデシリデンビスホスホン酸は、科学研究において幅広い用途があります。

化学: 他のホスホン酸誘導体の合成における試薬として使用されます。

生物学: この化合物は、特に酸性スフィンゴミエリナーゼを含む酵素阻害に関する研究に使用されています。

医学: 研究では、特定の細胞株におけるアポトーシスを阻害する可能性が示されており、治療用途の候補となっています。

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

One of the notable applications of (1-Azanyl-1-Phosphono-Decyl)phosphonic Acid is its potential as an antiviral agent. Research has indicated that this compound can inhibit the entry of viruses, such as SARS-CoV-2, into host cells by targeting the enzyme acid sphingomyelinase (ASMase). By impairing ASMase activity, the compound disrupts the viral entry mechanism, presenting a promising avenue for therapeutic development against viral infections .

Drug Development

The structural similarity of phosphonic acids to phosphate groups allows for their use as prodrugs in drug development. Compounds like this compound can be designed to release bioactive phosphonic acids in vivo, enhancing their therapeutic efficacy. This characteristic is particularly useful in developing drugs targeting bone diseases and metabolic disorders .

Materials Science

Surface Functionalization

this compound can be utilized for surface modification in materials science. Its ability to form strong bonds with metal oxides makes it suitable for functionalizing surfaces of nanoparticles, which can enhance their stability and dispersibility in various solvents. This property is particularly advantageous in the development of nanocomposites for applications in electronics and catalysis .

Corrosion Inhibition

The compound's phosphonic acid group has been shown to provide corrosion resistance when applied to metal surfaces. This application is critical in industries where metal exposure to corrosive environments is prevalent, thus extending the lifespan of metal components .

Molecular Biology

Biochemical Probes

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and cellular signaling pathways. Its ability to mimic phosphates allows researchers to investigate interactions within biological systems, particularly those involving phospholipid metabolism and signaling .

Chelation Properties

The chelating ability of phosphonic acids enables them to bind metal ions effectively. This characteristic is exploited in various applications, including wastewater treatment and the extraction of heavy metals from contaminated environments. The coordination properties also allow for the development of targeted drug delivery systems that can release therapeutic agents at specific sites within biological systems .

Summary Table of Applications

作用機序

1-アミノデシリデンビスホスホン酸は、スフィンゴミエリンをセラミドとリン酸コリンに分解する酵素である酸性スフィンゴミエリナーゼを阻害することにより効果を発揮します。この化合物は酵素の活性部位に結合し、その触媒活性を阻害します。 この阻害はセラミド産生の減少につながり、さらにアポトーシスなどのさまざまな細胞プロセスに影響を与えます .

類似化合物:

- 1-ヒドロキシエチリデン-1,1-ジホスホン酸

- メチレンジホスホン酸

- エチレンジアミン四(メチレンホスホン酸)

比較: 1-アミノデシリデンビスホスホン酸は、中性スフィンゴミエリナーゼに対する酸性スフィンゴミエリナーゼの選択的阻害により、ユニークです。 この選択性は、スフィンゴ脂質代謝および関連疾患に焦点を当てた研究において特に価値があります .

類似化合物との比較

- 1-Hydroxyethylidene-1,1-diphosphonic acid

- Methylenediphosphonic acid

- Ethylenediaminetetra(methylenephosphonic acid)

Comparison: 1-Aminodecylidene bis-Phosphonic Acid is unique due to its selective inhibition of acid sphingomyelinase over neutral sphingomyelinase. This selectivity makes it particularly valuable in research focused on sphingolipid metabolism and related diseases .

生物活性

(1-Azanyl-1-Phosphono-Decyl)phosphonic acid (APPA) is a phosphonic acid derivative that has garnered attention for its biological activities, particularly in the context of enzyme inhibition, cellular signaling, and potential therapeutic applications. This article reviews the existing literature on the biological activity of APPA, including its mechanism of action, structural characteristics, and relevant case studies.

Structural Characteristics

APPA is characterized by its unique phosphonic acid group, which imparts significant hydrophilicity and ionization properties. The compound's structure facilitates interactions with various biological molecules, making it a candidate for drug development.

APPA primarily acts as an inhibitor of acid sphingomyelinase (ASMase) , an enzyme involved in the hydrolysis of sphingomyelin to ceramide. This process is crucial for regulating membrane properties and signal transduction pathways within cells. Inhibition of ASMase has been linked to therapeutic effects in conditions such as Niemann-Pick disease and certain cancers, where ceramide levels are dysregulated .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | APPA inhibits ASMase activity, leading to altered ceramide levels in cells. |

| Signal Modulation | By affecting ceramide production, APPA influences cellular signaling pathways related to apoptosis and inflammation. |

1. Inhibition of Viral Infections

Research indicates that APPA may play a role in inhibiting viral infections by modulating the ASMase/ceramide pathway. For instance, SARS-CoV-2 has been shown to activate ASMase, enhancing viral entry into host cells. In silico studies have suggested that APPA could effectively inhibit this pathway, thereby reducing viral infectivity .

2. Cancer Therapy

The inhibition of ASMase by APPA has potential implications for cancer therapy. Elevated ceramide levels can induce apoptosis in cancer cells; thus, APPA's ability to modulate these levels may enhance therapeutic efficacy against certain tumors .

3. Neuroprotective Effects

Studies have also explored the neuroprotective properties of APPA. By inhibiting ASMase activity, APPA may reduce ceramide-induced neuroinflammation and neuronal cell death, suggesting its potential use in neurodegenerative diseases .

Case Study 1: Inhibition of ASMase in Cancer Models

A study investigated the effects of APPA on ASMase activity in various cancer cell lines. Results indicated a significant reduction in cell proliferation and increased apoptosis rates when treated with APPA compared to controls. This suggests that targeting ASMase with APPA could be a viable strategy for cancer treatment.

Case Study 2: Viral Entry Inhibition

In a model assessing SARS-CoV-2 infection, cells treated with APPA exhibited reduced viral load compared to untreated controls. The study highlighted the importance of the ASMase/ceramide pathway in facilitating viral entry and demonstrated that APPA could disrupt this process effectively.

特性

IUPAC Name |

(1-amino-1-phosphonodecyl)phosphonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO6P2/c1-2-3-4-5-6-7-8-9-10(11,18(12,13)14)19(15,16)17/h2-9,11H2,1H3,(H2,12,13,14)(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYYYYAFACTHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(N)(P(=O)(O)O)P(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO6P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。